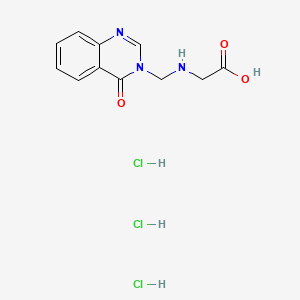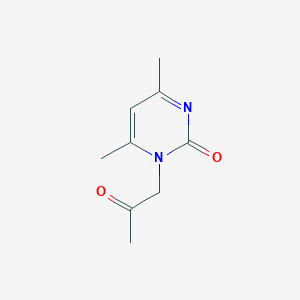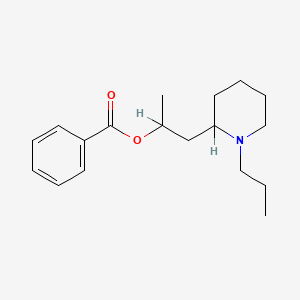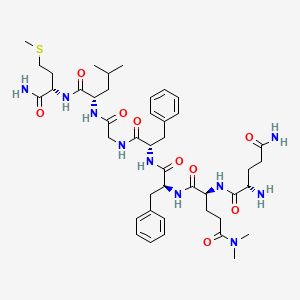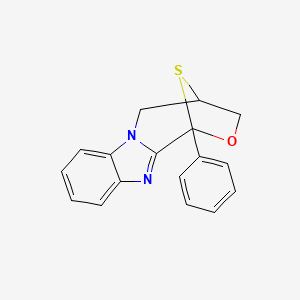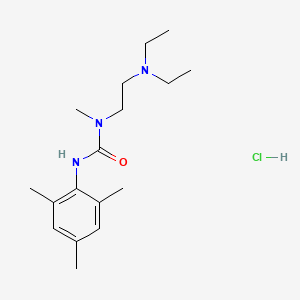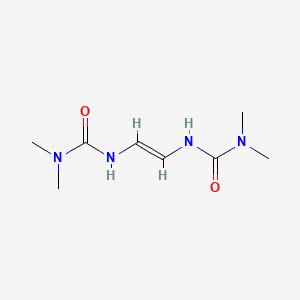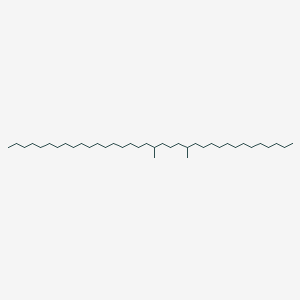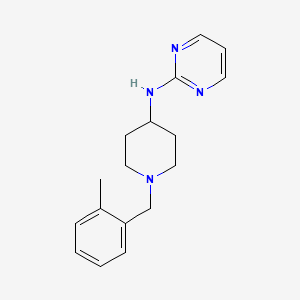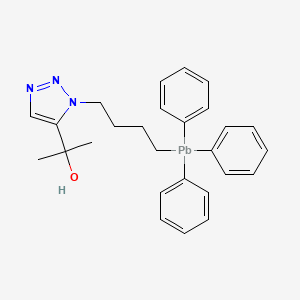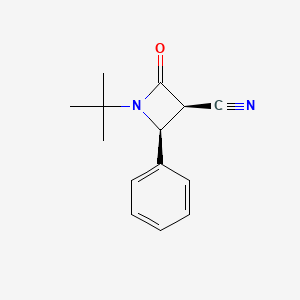
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities
Métodos De Preparación
The synthesis of (3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Incorporation of the Phenyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.
Addition of the Carbonitrile Group: This step typically involves nucleophilic substitution reactions using cyanide sources.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents like sodium azide or amines.
Hydrolysis: Acidic or basic hydrolysis can convert the carbonitrile group to a carboxylic acid or amide.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of (3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparación Con Compuestos Similares
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile can be compared with other azetidine derivatives, such as:
(3R,4S)-1-tert-butyl-2-oxo-4-(3,5-difluorophenyl)azetidine-3-carbonitrile: This compound has similar structural features but includes fluorine atoms, which can enhance its biological activity and stability.
(3R,4S)-1-tert-butyl-2-oxo-4-(4-methoxyphenyl)azetidine-3-carbonitrile: The presence of a methoxy group can alter the compound’s electronic properties and reactivity.
(3R,4S)-1-tert-butyl-2-oxo-4-(2,4,5-trifluorophenyl)azetidine-3-carbonitrile: The trifluoromethyl group can significantly impact the compound’s lipophilicity and metabolic stability
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Propiedades
Número CAS |
78759-36-1 |
|---|---|
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)16-12(11(9-15)13(16)17)10-7-5-4-6-8-10/h4-8,11-12H,1-3H3/t11-,12+/m0/s1 |
Clave InChI |
KVWQMTOVIKHODG-NWDGAFQWSA-N |
SMILES isomérico |
CC(C)(C)N1[C@@H]([C@@H](C1=O)C#N)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)N1C(C(C1=O)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

